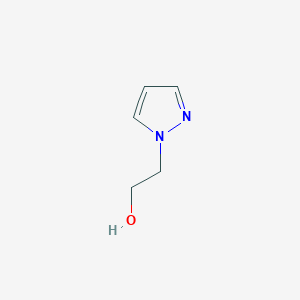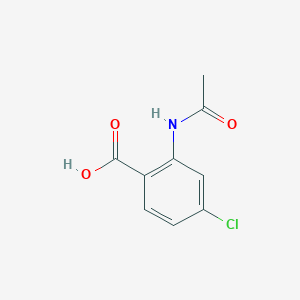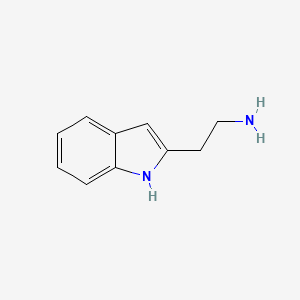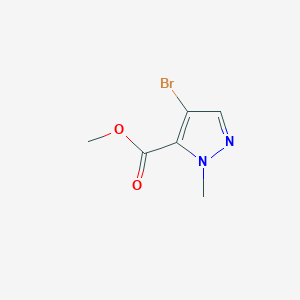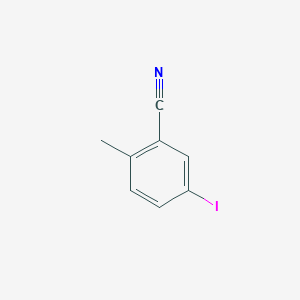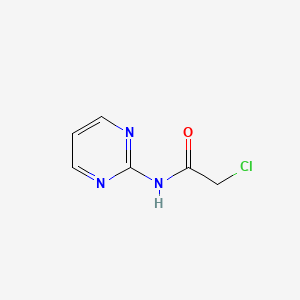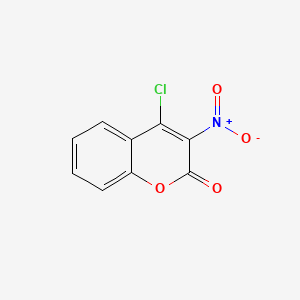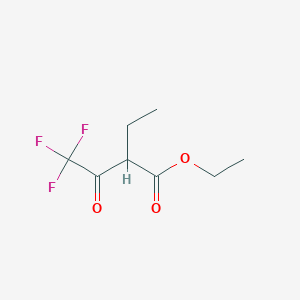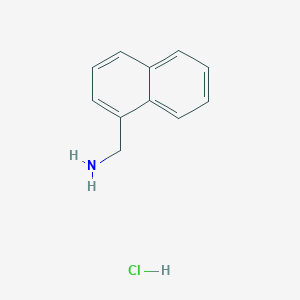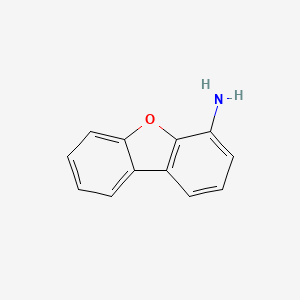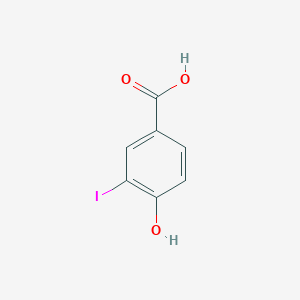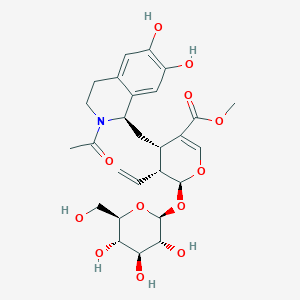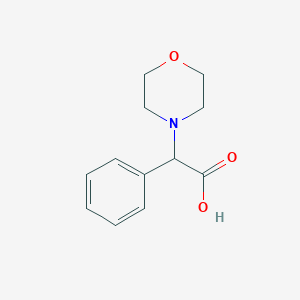
Morpholin-4-yl-phenyl-acetic acid
Descripción general
Descripción
Morpholin-4-yl-phenyl-acetic acid (MPA) is a small molecule that has a wide range of applications in the fields of chemistry and biochemistry. MPA is an important intermediate in many chemical reactions and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. MPA has also been studied extensively for its potential use as a therapeutic agent, as it has been found to possess a variety of biological activities.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of morpholine derivatives. For instance, derivatives such as 4-(Phenylsulfonyl) morpholine have been investigated for their antimicrobial and modulating activity against standard and multi-resistant strains of bacteria and fungi, showing significant effects when combined with other antibiotics against resistant strains of Pseudomonas aeruginosa (Oliveira et al., 2015). Similarly, morpholine substituted pulvinones have demonstrated inhibitory activity against Escherichia coli, marking the first report of their inhibition against Gram-negative bacteria (Haiwei Xu et al., 2013).
Anti-Inflammatory and Antioxidant Properties
Morpholine derivatives have also been explored for their anti-inflammatory properties. A study on 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol-2-yl}amino) acetohydrazide derivatives found them to possess in vitro and in vivo anti-inflammatory activity, potentially offering novel therapeutic agents for inflammation-related diseases (Somashekhar & Kotnal, 2019).
Corrosion Inhibition
The application of morpholine derivatives extends to the field of corrosion inhibition as well. N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied for its inhibiting effect and adsorption behavior on mild steel in hydrochloric acid solution, showing significant inhibition efficiency and suggesting its potential as a corrosion inhibitor (Nasser & Sathiq, 2016).
Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of morpholine derivatives for various applications. The synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study highlight the potential of these compounds as antimicrobial agents (Jayadevappa et al., 2012). Moreover, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine for antimicrobial applications demonstrates the versatility of morpholine as a scaffold in medicinal chemistry (Kumar et al., 2007).
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJNQHRPTQSJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287162 | |
| Record name | Morpholin-4-yl-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-phenyl-acetic acid | |
CAS RN |
6342-19-4 | |
| Record name | 6342-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholin-4-yl-phenyl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50287162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



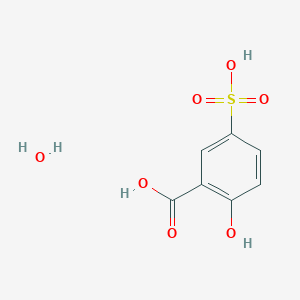
![Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1585345.png)
